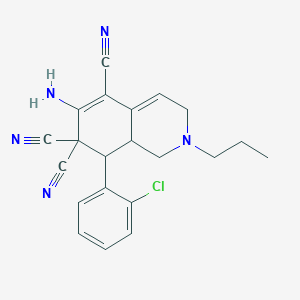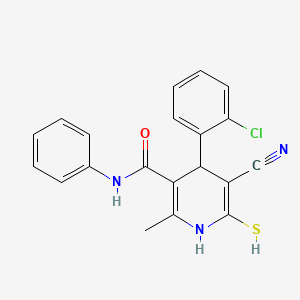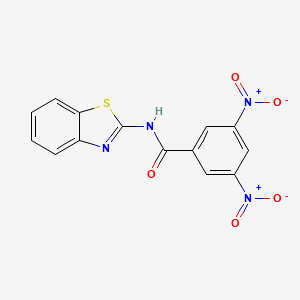![molecular formula C11H16NO3P B11532359 Phosphinic acid, [(methyl)(formyl)amino]methyl(2-phenylethyl)-](/img/structure/B11532359.png)
Phosphinic acid, [(methyl)(formyl)amino]methyl(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID is a complex organic compound that features a phosphinic acid group attached to a phenylethyl moiety and an N-methylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenylethylphosphinic acid with N-methylformamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phenylethyl derivatives.
Scientific Research Applications
(N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID exerts its effects involves interaction with specific molecular targets. The phosphinic acid group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The phenylethyl moiety may interact with biological receptors, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylethylphosphinic Acid: Lacks the N-methylformamido group.
N-Methylformamide: Does not contain the phosphinic acid group.
Dimethylphosphinic Acid: Similar phosphinic acid group but different alkyl substituents.
Uniqueness
(N-METHYLFORMAMIDO)METHYLPHOSPHINIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16NO3P |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
[formyl(methyl)amino]methyl-(2-phenylethyl)phosphinic acid |
InChI |
InChI=1S/C11H16NO3P/c1-12(9-13)10-16(14,15)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,14,15) |
InChI Key |
DONHWDFKCVCKRP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CP(=O)(CCC1=CC=CC=C1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11532276.png)
![(3Z)-4-bromo-3-[(3-iodo-4-methylphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11532284.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532291.png)


![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B11532320.png)

![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532331.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11532334.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11532338.png)
![Methyl 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11532345.png)

![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11532353.png)
![1-[4-(Hexyloxy)phenyl]-3-(morpholin-4-yl)pyrrolidine-2,5-dione](/img/structure/B11532354.png)
